

JNJ-28583113: Application Notes and Protocols for Cell-Based Assays

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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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These application notes provide detailed protocols for utilizing **JNJ-28583113**, a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel, in cell culture experiments. **JNJ-28583113** is a valuable tool for investigating the role of TRPM2 in various cellular processes, including oxidative stress, inflammation, and cell death.

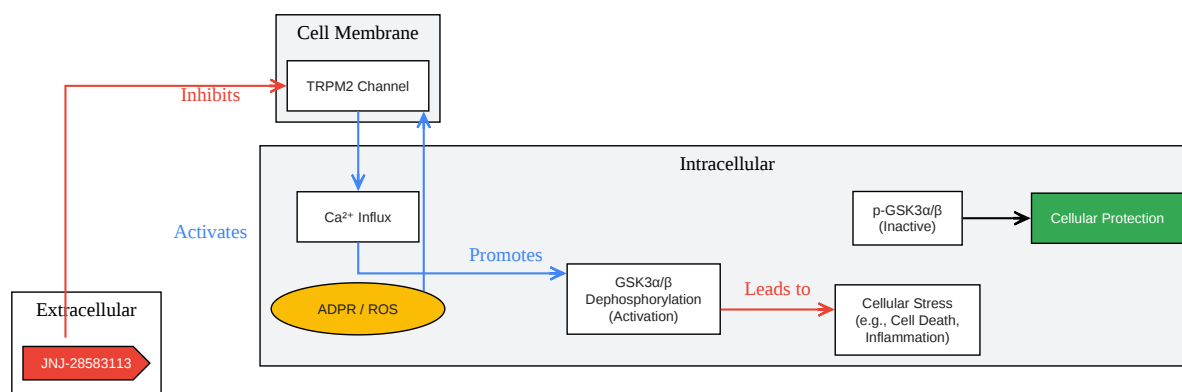
Mechanism of Action

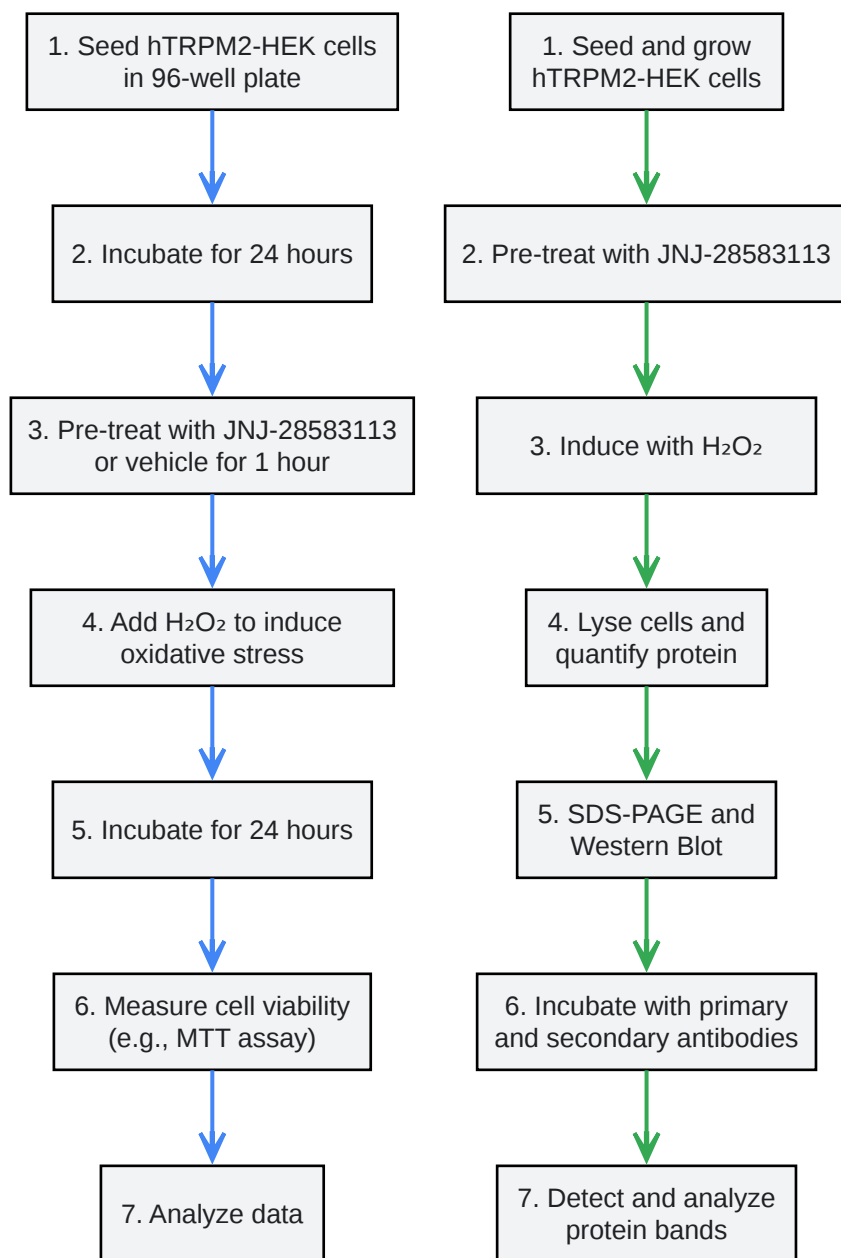
JNJ-28583113 acts as a brain-permeable TRPM2 antagonist.^{[1][2]} By blocking the TRPM2 ion channel, it inhibits the influx of calcium (Ca^{2+}) that is typically triggered by intracellular ADP-ribose (ADPR) and reactive oxygen species (ROS).^{[3][4][5]} This blockade of Ca^{2+} influx prevents the subsequent dephosphorylation and activation of Glycogen Synthase Kinase 3 alpha and beta (GSK3 α and GSK3 β), thereby protecting cells from oxidative stress-induced damage and suppressing inflammatory responses.^{[1][3][4][5][6]}

Quantitative Data Summary

Parameter	Value	Species/Cell Line	Reference
IC ₅₀	~126 nM	Human TRPM2	[6]
IC ₅₀	126 ± 0.5 nM	Not Specified	[3][4]
IC ₅₀	100 nM	Chimpanzee TRPM2	[1]
IC ₅₀	25 nM	Rat TRPM2	[1]
Effective Concentration	3-10 µM	hTRPM2-HEK cells (for protection against H ₂ O ₂ -induced cell death)	[5]
Effective Concentration	10 µM	hTRPM2-HEK cells (for preventing H ₂ O ₂ -induced decrease in GSK-3β phosphorylation)	[5]
Effective Concentration	10 µM	HeLa cells (for protection against H ₂ O ₂ -induced morphological changes)	[1]

Signaling Pathway Diagram





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